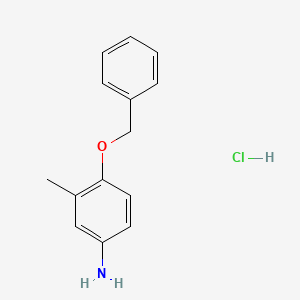

4-(Benzyloxy)-3-methylaniline hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-methyl-4-phenylmethoxyaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO.ClH/c1-11-9-13(15)7-8-14(11)16-10-12-5-3-2-4-6-12;/h2-9H,10,15H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSNRVDJNPWPWGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)OCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10673789 | |

| Record name | 4-(Benzyloxy)-3-methylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10673789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150114-24-1 | |

| Record name | 4-(Benzyloxy)-3-methylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10673789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 4-(Benzyloxy)-3-methylaniline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Benzyloxy)-3-methylaniline hydrochloride is a substituted aniline derivative of interest in medicinal chemistry and organic synthesis. As a hydrochloride salt, its physical properties, particularly solubility, are critical for its handling, formulation, and application in various research and development settings. This guide provides a comprehensive overview of the known and predicted physical characteristics of this compound, alongside practical experimental protocols for its characterization. Understanding these properties is paramount for its effective utilization as a building block in the synthesis of more complex molecules and for its study in biological systems.

Core Physical and Chemical Properties

A summary of the fundamental properties of this compound is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₆ClNO | [1][2] |

| Molecular Weight | 249.74 g/mol | [2] |

| CAS Number | 1150114-24-1 | [1][2] |

| Appearance | Off-white powder (predicted) | [3] |

| Purity | Commercially available at ≥98% | [1] |

Predicted Physicochemical Data

Melting Point: The melting point of hydrochloride salts of aromatic amines is typically high, often accompanied by decomposition. For instance, the structurally related compound 4-benzyloxy-3-chloroaniline hydrochloride has a melting point of 224.4 °C[3]. It is anticipated that this compound would exhibit a similarly high melting point, likely in the range of 200-230 °C, with decomposition.

Boiling Point: As a salt, this compound is expected to decompose at elevated temperatures rather than boil. Therefore, a boiling point is not a relevant physical property for this compound under standard conditions.

Solubility: The hydrochloride group significantly influences the solubility profile of the parent aniline. Generally, amine hydrochlorides exhibit increased solubility in polar solvents compared to their free base counterparts. The predicted solubility of this compound in various solvents is as follows:

-

Water: Moderately soluble, particularly with heating. The protonated amine group can interact favorably with water molecules.

-

Ethanol and Methanol: Likely to be soluble, given the polarity of these alcohols.

-

Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF): Expected to be soluble. These polar aprotic solvents are effective at dissolving a wide range of organic salts.

-

Non-polar solvents (e.g., Toluene, Hexanes): Expected to have very low solubility.

A detailed experimental protocol for the quantitative determination of solubility is provided in the following section.

Experimental Protocol: Determination of a Solubility Profile

The following protocol outlines a general method for determining the solubility of this compound in various solvents. This isothermal equilibrium method is a standard approach for generating reliable solubility data.

Objective:

To quantitatively determine the solubility of this compound in a selection of relevant solvents (e.g., water, ethanol, and DMSO) at a specified temperature (e.g., 25 °C).

Materials and Equipment:

-

This compound

-

Selected solvents (high purity)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

-

To each vial, add a precise volume of the chosen solvent.

-

Tightly cap the vials and place them in a constant temperature shaker set to 25 °C.

-

Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed at the same temperature for at least 2 hours to permit the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed. For enhanced separation, centrifugation of the vials prior to sampling is recommended.

-

Filter the collected supernatant through a 0.22 µm syringe filter into a pre-weighed volumetric flask. This step removes any remaining microscopic solid particles.

-

Dilute the filtered sample to a known volume with the same solvent to bring the concentration within the linear range of the analytical instrument.

-

-

Quantification:

-

Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC with a UV detector or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of this compound in the same solvent is required for accurate quantification.

-

-

Calculation of Solubility:

-

The solubility (S) is calculated using the following formula: S (mg/mL) = C * DF Where:

-

C is the concentration of the diluted sample as determined by the analytical method (in mg/mL).

-

DF is the dilution factor.

-

-

Self-Validating System and Trustworthiness:

To ensure the reliability of the results, it is essential to perform the experiment in triplicate for each solvent. The system is considered self-validating if the standard deviation of the triplicate measurements is within an acceptable range (e.g., <5%). Additionally, visual confirmation of the presence of excess solid in the vials after equilibration provides confidence that a saturated solution was indeed achieved.

References

An In-depth Technical Guide to 4-(Benzyloxy)-3-methylaniline hydrochloride: A Key Building Block for Targeted Protein Degradation

Introduction

In the rapidly evolving landscape of drug discovery, targeted protein degradation (TPD) has emerged as a powerful therapeutic modality.[1][2][3] Technologies like proteolysis-targeting chimeras (PROTACs) offer the ability to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins, a distinct advantage over traditional occupancy-based inhibitors.[1][2][3] Central to the success of this strategy is the modular nature of PROTACs, which are constructed from a target-binding ligand, an E3 ligase-recruiting ligand, and a connecting linker. The synthesis of these complex molecules relies on a robust toolkit of chemical building blocks.

This technical guide focuses on one such crucial building block: 4-(Benzyloxy)-3-methylaniline hydrochloride (CAS Number: 1150114-24-1). This compound serves as a versatile precursor for constructing linkers used in PROTACs and other chemical biology probes. Its structure thoughtfully combines a protected phenol, providing a stable handle for synthesis, with an aniline functional group that offers a reactive site for linker attachment. The hydrochloride salt form enhances its stability and handling characteristics as a solid. This guide will provide an in-depth look at its chemical properties, a detailed, field-proven synthesis protocol, expected analytical characterization, and its primary application in the development of protein degraders.

Chemical and Physical Properties

This compound is a substituted aniline derivative. The benzyl ether serves as a protecting group for the phenolic hydroxyl, which can be readily removed in later synthetic steps, typically via catalytic hydrogenation. The aniline nitrogen provides a nucleophilic center for various coupling reactions, making it an ideal attachment point for the elaboration of PROTAC linkers.

| Property | Value | Source |

| CAS Number | 1150114-24-1 | [4] |

| Molecular Formula | C₁₄H₁₆ClNO | [4] |

| Molecular Weight | 249.74 g/mol | [4] |

| Appearance | Off-white to pale yellow solid (predicted) | General knowledge |

| Purity | ≥98% (Typical commercial specification) | Inferred from supplier data |

| Hazard | Irritant | [4] |

Strategic Synthesis of this compound

The overall synthetic strategy is as follows:

-

Nitration: Electrophilic aromatic substitution to introduce a nitro group ortho to the hydroxyl group of 4-methylphenol.

-

Williamson Ether Synthesis: Benzylation of the resulting nitrophenol to protect the hydroxyl group.

-

Reduction and Salt Formation: Reduction of the nitro group to an amine, followed by treatment with hydrochloric acid to yield the final product.

Diagram of the Synthetic Pathway

Caption: Proposed three-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 4-Methyl-2-nitrophenol

-

Rationale: The nitration of 4-methylphenol is a standard electrophilic aromatic substitution. The hydroxyl and methyl groups are both ortho-, para-directing. The hydroxyl group is a stronger activating group, and due to steric hindrance from the methyl group, the primary product will be nitration at the position ortho to the hydroxyl group. A mixture of nitric and sulfuric acids generates the nitronium ion (NO₂⁺) in situ, which is the active electrophile.

-

Procedure:

-

To a stirred solution of 4-methylphenol (10.8 g, 100 mmol) in glacial acetic acid (50 mL), cool the mixture to 0-5 °C in an ice-water bath.

-

Slowly add a pre-cooled mixture of concentrated sulfuric acid (10 mL) and concentrated nitric acid (7.5 mL) dropwise, maintaining the internal temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2 hours.

-

Pour the reaction mixture onto crushed ice (200 g) with vigorous stirring. A yellow precipitate will form.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry in a vacuum oven to yield 4-methyl-2-nitrophenol.

-

Step 2: Synthesis of 1-(Benzyloxy)-4-methyl-2-nitrobenzene

-

Rationale: A Williamson ether synthesis is employed to protect the acidic phenolic proton. A weak base like potassium carbonate is sufficient to deprotonate the phenol, forming the phenoxide which then acts as a nucleophile, displacing the bromide from benzyl bromide. Acetone is a suitable polar aprotic solvent for this Sₙ2 reaction.

-

Procedure:

-

In a round-bottom flask, dissolve 4-methyl-2-nitrophenol (15.3 g, 100 mmol) in acetone (200 mL).

-

Add anhydrous potassium carbonate (20.7 g, 150 mmol) and benzyl bromide (14.2 mL, 120 mmol).

-

Heat the mixture to reflux and maintain for 12-16 hours, monitoring the reaction by TLC.

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain a crude solid.

-

Recrystallize the crude product from ethanol to yield pure 1-(benzyloxy)-4-methyl-2-nitrobenzene.

-

Step 3: Synthesis of this compound

-

Rationale: The reduction of the aromatic nitro group to an aniline can be achieved through various methods. Catalytic hydrogenation is common, but a classic and effective laboratory-scale method is the use of a metal in acidic or neutral conditions, such as iron powder in the presence of ammonium chloride. The iron acts as the reducing agent. Following the reduction, the addition of hydrochloric acid will protonate the newly formed aniline to generate the stable hydrochloride salt, which can be easily isolated.

-

Procedure:

-

To a mixture of 1-(benzyloxy)-4-methyl-2-nitrobenzene (24.3 g, 100 mmol), ethanol (200 mL), and water (50 mL), add iron powder (28 g, 500 mmol) and ammonium chloride (2.7 g, 50 mmol).

-

Heat the suspension to reflux with vigorous stirring for 4-6 hours, until the starting material is consumed (monitored by TLC).

-

Filter the hot reaction mixture through a pad of celite to remove the iron and iron oxides. Wash the celite pad with hot ethanol.

-

Combine the filtrates and concentrate under reduced pressure to remove most of the ethanol.

-

Dilute the residue with ethyl acetate (200 mL) and wash with water (2 x 100 mL) and brine (1 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and cool in an ice bath.

-

Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in isopropanol, until precipitation is complete.

-

Collect the resulting white to off-white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

-

Analytical Characterization (Predicted)

No specific published spectral data for this compound was found. However, based on the known spectra of analogous compounds, the following characteristic signals can be predicted.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

-

Rationale: The protons on the benzyloxy group's phenyl ring will appear in the aromatic region, as will the protons on the aniline ring. The benzylic CH₂ protons will appear as a singlet. The methyl group will also be a singlet. The amine protons will be a broad singlet and may exchange with D₂O. The chemical shifts are influenced by the electron-donating nature of the benzyloxy and amino groups and the methyl group.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.0 | br s | 3H | -NH₃⁺ |

| ~7.50 - 7.30 | m | 5H | Phenyl-H of benzyl group |

| ~7.20 | d | 1H | Ar-H (ortho to -NH₃⁺) |

| ~7.10 | s | 1H | Ar-H (ortho to -NH₃⁺ and -CH₃) |

| ~7.00 | d | 1H | Ar-H (meta to -NH₃⁺) |

| ~5.15 | s | 2H | -O-CH₂ -Ph |

| ~2.20 | s | 3H | Ar-CH₃ |

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

-

Rationale: The spectrum will show signals for all 14 carbons. The aromatic carbons will be in the 110-160 ppm range. The benzylic carbon will be around 70 ppm, and the methyl carbon will be upfield around 16 ppm.

| Chemical Shift (δ, ppm) | Assignment |

| ~155.0 | C -OBn |

| ~137.0 | Quaternary C of benzyl group |

| ~130.0 - 127.0 | Aromatic C -H of both rings |

| ~125.0 | C -CH₃ |

| ~120.0 | C -NH₃⁺ |

| ~115.0 | Aromatic C -H |

| ~70.0 | -O-CH₂ -Ph |

| ~16.0 | Ar-CH₃ |

Predicted Mass Spectrum (ESI+)

-

Rationale: In electrospray ionization mass spectrometry (positive mode), the molecule will be detected as the free base after losing HCl. The molecular ion peak [M+H]⁺ would correspond to the protonated form of 4-(Benzyloxy)-3-methylaniline. A major fragment would be the loss of the benzyl group, resulting in the tropylium cation.

| m/z | Assignment |

| 214.12 | [M+H]⁺ (protonated free base) |

| 91.05 | [C₇H₇]⁺ (tropylium ion fragment) |

Predicted Infrared (IR) Spectrum

-

Rationale: The IR spectrum will show characteristic stretches for the N-H bonds of the ammonium salt, C-H bonds (aromatic and aliphatic), C=C bonds of the aromatic rings, and the C-O ether linkage.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000 - 2800 | Medium-Broad | N-H stretch (ammonium salt) |

| ~3100 - 3000 | Medium | Aromatic C-H stretch |

| ~2950 - 2850 | Medium | Aliphatic C-H stretch (CH₃, CH₂) |

| ~1600, ~1500 | Strong | Aromatic C=C stretching |

| ~1250 | Strong | Aryl-O-C stretch (ether) |

Application in Targeted Protein Degradation

The primary utility of this compound is as a synthetic intermediate in the field of targeted protein degradation.[5] The aniline functional group is a key handle for derivatization.

Workflow for PROTAC Synthesis

Caption: General workflow illustrating the use of the title compound in PROTAC synthesis.

In a typical synthetic sequence:

-

Amide Bond Formation: The aniline hydrochloride is first neutralized to the free base. It can then be coupled with a linker fragment containing a carboxylic acid using standard peptide coupling reagents (e.g., EDC, HATU) to form a stable amide bond.

-

Debenzylation: The benzyl protecting group is removed, typically by catalytic hydrogenation (e.g., using palladium on carbon and a hydrogen atmosphere). This unmasks the phenol.

-

Final Assembly: The exposed phenolic hydroxyl group can then be used to attach the E3 ligase-binding portion of the PROTAC, often through an ether linkage, completing the synthesis of the final heterobifunctional degrader.

The methyl group on the aniline ring provides steric and electronic modulation, which can influence the conformation and physicochemical properties of the final PROTAC molecule, potentially impacting its cell permeability, binding affinity, and overall degradation efficacy.

Safety and Handling

This compound is classified as an irritant.[4] Standard laboratory safety precautions should be followed when handling this compound.

-

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a strategically designed chemical building block of significant value to researchers in drug discovery and chemical biology. Its straightforward, high-yielding synthesis and the orthogonal reactivity of its functional groups make it an essential tool for the construction of sophisticated molecules like PROTACs. As the field of targeted protein degradation continues to expand, the demand for well-characterized, versatile building blocks such as this will undoubtedly grow, paving the way for the development of novel therapeutics against a wide range of challenging diseases.

References

An In-Depth Technical Guide to 4-(Benzyloxy)-3-methylaniline Hydrochloride: Properties, Synthesis, and Application

Abstract

4-(Benzyloxy)-3-methylaniline hydrochloride is a specialized organic intermediate of significant interest to the pharmaceutical and drug discovery sectors. Its unique substitution pattern, featuring a versatile aniline functional group masked as a stable hydrochloride salt and a bulky benzyloxy protecting group, makes it a valuable building block in the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, a robust and logical synthesis pathway, quality control protocols, and its strategic applications in modern medicinal chemistry, particularly as a scaffold for targeted protein degraders and other therapeutics.

Introduction

In the landscape of drug development, the rational design of small molecules hinges on the availability of well-characterized and strategically functionalized starting materials. This compound emerges as one such key intermediate. The aniline moiety is a cornerstone in medicinal chemistry, serving as a precursor to a vast array of heterocycles and as a critical pharmacophoric element in numerous approved drugs. The presence of the methyl group provides steric and electronic modulation, while the benzyloxy group serves a dual purpose: it acts as a robust protecting group for the phenol and contributes to the lipophilicity of synthetic intermediates, which can be crucial for membrane permeability[1]. This guide aims to serve as a practical resource for researchers, elucidating the essential technical data and methodologies required to effectively utilize this compound in a research and development setting.

Physicochemical Properties & Characterization

The foundational step in utilizing any chemical reagent is a thorough understanding of its physical and chemical identity. The properties of this compound are summarized below.

Core Properties

A compilation of the key identifiers and properties for this compound ensures accurate sourcing and handling.

| Property | Value | Source(s) |

| Molecular Weight | 249.74 g/mol | [2] |

| Molecular Formula | C₁₄H₁₆ClNO | [2][3] |

| CAS Number | 1150114-24-1 | [2][3] |

| Appearance | Off-white to white powder or solid | [4] |

| Purity | Typically ≥98% | [3] |

| Storage | Store at room temperature, keep dry | [3] |

Spectroscopic Profile (The Chemical "Fingerprint")

While specific spectra for this exact molecule are not publicly available, we can reliably predict its characteristic spectroscopic data based on its structure and data from closely related analogues, such as 4-benzyloxy-3-chloroaniline[4]. This predictive analysis is a critical skill in synthetic chemistry.

-

¹H NMR: The spectrum would exhibit distinct signals: a singlet for the aryl-methyl group (CH₃) around δ 2.2-2.4 ppm. The benzylic protons (O-CH₂-Ph) would appear as a characteristic singlet around δ 5.0-5.1 ppm. The aromatic protons would be more complex due to the substitution pattern, likely appearing as multiplets in the δ 6.5-7.5 ppm range. The protons of the phenyl ring of the benzyl group would also reside in the δ 7.3-7.5 ppm region. The amine protons (NH₃⁺) would likely be a broad singlet, the chemical shift of which is highly dependent on solvent and concentration.

-

¹³C NMR: Key signals would include the methyl carbon around δ 16-20 ppm, the benzylic carbon near δ 70-72 ppm, and a series of aromatic signals between δ 110-160 ppm.

-

FT-IR: The spectrum would be characterized by N-H stretching bands from the ammonium salt in the 2500-3000 cm⁻¹ region. C-N stretching vibrations would be observed around 1200-1300 cm⁻¹, and the prominent C-O-C ether stretch would appear near 1240 cm⁻¹. Aromatic C=C and C-H bands would also be present.

Synthesis and Purification Protocol

A reliable and scalable synthesis is paramount for the utility of any building block. The logical pathway to this compound proceeds via a three-step sequence from a commercially available starting material.

Strategic Synthesis Pathway

The chosen strategy begins with the protection of a phenolic hydroxyl group, followed by the reduction of a nitro group, and concludes with the formation of the stable hydrochloride salt. This sequence is chosen for its high efficiency and the stability of the intermediates. The reduction of the nitro group is performed penultimate to the salt formation, as the resulting aniline is often more sensitive to oxidation than its nitro precursor.

Step-by-Step Synthesis Protocol

This protocol is adapted from established methods for analogous compounds[4][5].

Step 1: Synthesis of 4-(Benzyloxy)-3-methylnitrobenzene

-

To a round-bottom flask, add 4-hydroxy-2-methylnitrobenzene (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and acetone.

-

Stir the suspension vigorously. Add benzyl bromide (BnBr, 1.1 eq) dropwise.

-

Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by recrystallization from ethanol.

Step 2: Synthesis of 4-(Benzyloxy)-3-methylaniline (Free Base)

-

To a flask equipped with an overhead stirrer, add iron powder (Fe, 3.0 eq) and glacial acetic acid.

-

Heat the mixture to 50-60 °C. Add the 4-(benzyloxy)-3-methylnitrobenzene from Step 1 portion-wise, maintaining the internal temperature below 90 °C. The use of iron in acetic acid is a classic, cost-effective, and robust method for nitro group reduction[4].

-

After the addition is complete, stir the mixture at 80 °C until TLC indicates full conversion (typically 1-2 hours).

-

Cool the mixture and dilute with dichloromethane (DCM).

-

Carefully neutralize the mixture by adding an aqueous solution of sodium hydroxide (2N NaOH) with ice-bath cooling until the pH is ~12.

-

Separate the organic layer. Extract the aqueous layer twice more with DCM.

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to afford the crude free base.

Step 3: Formation of this compound

-

Dissolve the crude aniline free base from Step 2 in a minimal amount of diethyl ether or DCM.

-

To this solution, add a 2M solution of HCl in diethyl ether dropwise with stirring.

-

The hydrochloride salt will precipitate as a solid. Continue adding the HCl solution until no further precipitation is observed.

-

Collect the solid by vacuum filtration, wash the filter cake with cold diethyl ether, and dry under vacuum to yield the final product.

Purification and Quality Control

Ensuring the purity of a synthetic intermediate is non-negotiable. A self-validating workflow confirms the identity and purity of the final product.

Applications in Drug Development

The true value of this compound lies in its application as a versatile synthetic intermediate.

Role as a Key Intermediate

This compound is classified as a Protein Degrader Building Block [3]. This positions it as a key component for the synthesis of Proteolysis-Targeting Chimeras (PROTACs) and molecular glues. The aniline nitrogen provides a reactive handle for elaboration, allowing chemists to link it to E3 ligase-binding moieties or protein-of-interest (POI) ligands.

Furthermore, the benzyloxyaniline scaffold is a known pharmacophore in its own right. It is found in molecules designed as inhibitors of enzymes like monoamine oxidase (MAO) and inducible nitric oxide synthase (iNOS), the latter being a target in therapies for conditions like malignant glioma[1][6]. The benzyloxy group can enhance binding through π-π stacking interactions within an enzyme's active site and can improve a molecule's ability to cross the blood-brain barrier[1].

Safety, Handling, and Storage

Proper handling of all chemical reagents is essential for laboratory safety. While one safety data sheet for the title compound notes no known hazards[7], it is prudent to handle it with the care afforded to related aniline hydrochlorides, which are classified as irritants.

| Hazard Category | Precautionary Information | Source(s) |

| Pictograms | GHS07 (Exclamation Mark) | [8] |

| Signal Word | Warning | [8] |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). | [9] |

| Handling | Avoid dust formation. Use in a well-ventilated area or fume hood. Wear appropriate PPE (gloves, safety glasses, lab coat). Wash hands thoroughly after handling. | [10] |

| Storage | Keep container tightly closed. Store in a cool, dry place away from oxidizing agents. | [8] |

Conclusion

This compound is more than a simple chemical with a defined molecular weight. It is a strategically designed building block that offers synthetic chemists a reliable entry point for constructing complex and high-value molecules for drug discovery. Its stable salt form, protected phenolic group, and reactive aniline functionality provide a combination of stability and versatility. A thorough understanding of its properties, synthesis, and safe handling, as detailed in this guide, empowers researchers to fully leverage its potential in the development of next-generation therapeutics.

References

- 1. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. matrixscientific.com [matrixscientific.com]

- 3. calpaclab.com [calpaclab.com]

- 4. quod.lib.umich.edu [quod.lib.umich.edu]

- 5. CN102001955A - Method for synthesizing 4-benzyloxy aniline hydrochloride - Google Patents [patents.google.com]

- 6. Discovery of N-{3-[(ethanimidoylamino)methyl]benzyl}-l-prolinamide dihydrochloride: A new potent and selective inhibitor of the inducible nitric oxide synthase as a promising agent for the therapy of malignant glioma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. combi-blocks.com [combi-blocks.com]

- 8. 51388-20-6|4-(Benzyloxy)aniline hydrochloride|BLD Pharm [bldpharm.com]

- 9. file.bldpharm.com [file.bldpharm.com]

- 10. carlroth.com [carlroth.com]

A Comprehensive Technical Guide to the Synthesis of 4-(Benzyloxy)-3-methylaniline Hydrochloride

This guide provides a detailed exploration of a robust and scientifically sound synthetic pathway for 4-(benzyloxy)-3-methylaniline hydrochloride, a valuable intermediate in pharmaceutical research and development. The content herein is curated for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the underlying chemical principles and rationale that govern this synthesis.

Strategic Overview of the Synthesis

The synthesis of this compound is most effectively approached through a two-step sequence commencing with the commercially available precursor, 2-methyl-4-nitrophenol. This strategy is predicated on two fundamental and high-yielding organic transformations:

-

O-Benzylation: The initial step involves the protection of the phenolic hydroxyl group of 2-methyl-4-nitrophenol as a benzyl ether. This is a crucial maneuver to prevent undesired side reactions in the subsequent reduction step. The benzyl ether linkage is strategically chosen for its stability under a range of reaction conditions, yet it can be readily cleaved if necessary in later synthetic stages.

-

Chemoselective Reduction and Salt Formation: The second and final step is the reduction of the aromatic nitro group to a primary amine. This transformation must be conducted under conditions that do not affect the newly formed benzyl ether. The use of stannous chloride (tin(II) chloride) in an acidic medium is a well-established and highly effective method for this purpose. A key advantage of this approach is the ability to directly precipitate the desired product as its hydrochloride salt from the reaction mixture, simplifying purification.

The overall synthetic workflow is depicted below:

Caption: Overall synthetic route for this compound.

In-Depth Mechanistic and Procedural Analysis

Step 1: O-Benzylation of 2-Methyl-4-nitrophenol

The conversion of 2-methyl-4-nitrophenol to 4-(benzyloxy)-2-methyl-1-nitrobenzene is achieved via the Williamson ether synthesis. This reaction proceeds through an SN2 mechanism.

Mechanism Rationale: The reaction is initiated by the deprotonation of the acidic phenolic hydroxyl group by a suitable base, such as potassium carbonate (K₂CO₃), to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide leaving group to form the desired aryl benzyl ether.

Experimental Protocol:

-

Reagent Charging: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methyl-4-nitrophenol (1.0 equivalent), anhydrous potassium carbonate (2.0 equivalents), and acetone as the solvent (approximately 10-15 mL per gram of the phenol).

-

Addition of Benzylating Agent: To the stirred suspension, add benzyl bromide (1.2 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 56 °C for acetone) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts. The filtrate is then concentrated under reduced pressure to yield the crude product.

-

Purification: The crude 4-(benzyloxy)-2-methyl-1-nitrobenzene can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford a pale yellow solid.

Table 1: Reagents for O-Benzylation

| Reagent | Molar Eq. | Purpose |

| 2-Methyl-4-nitrophenol | 1.0 | Starting Material |

| Potassium Carbonate (K₂CO₃) | 2.0 | Base |

| Benzyl Bromide (BnBr) | 1.2 | Benzylating Agent |

| Acetone | - | Solvent |

Step 2: Reduction of 4-(Benzyloxy)-2-methyl-1-nitrobenzene and Hydrochloride Salt Formation

The reduction of the nitro group in the presence of a benzyl ether is effectively accomplished using stannous chloride dihydrate (SnCl₂·2H₂O) in an acidic alcoholic solution. This method is favored for its mildness and high chemoselectivity, which prevents the cleavage of the benzyl ether.[1]

Mechanism Rationale: The reduction of an aromatic nitro compound with SnCl₂ in the presence of a proton source (like HCl) involves the transfer of electrons from Sn(II) to the nitro group. The tin is oxidized to Sn(IV), and the nitro group is reduced to the corresponding amine. The acidic conditions ensure the formation of the aniline hydrochloride salt in situ.

Experimental Protocol:

-

Reagent Charging: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-(benzyloxy)-2-methyl-1-nitrobenzene (1.0 equivalent) and ethanol (approximately 10 mL per gram of the nitro compound).

-

Addition of Reducing Agent: To this solution, add stannous chloride dihydrate (SnCl₂·2H₂O) (4.0 equivalents) and concentrated hydrochloric acid (a catalytic amount to maintain an acidic environment).

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) for 1.5 to 2 hours. The reaction progress can be monitored by TLC until the starting material is completely consumed.

-

Product Precipitation and Isolation: After completion, cool the reaction mixture in an ice bath. The this compound will precipitate as a solid. The solid is collected by vacuum filtration and washed with cold ethanol and then diethyl ether to remove any soluble impurities.

-

Drying: The collected solid is dried under vacuum to yield the final product as an off-white to pale-colored powder.

Table 2: Reagents for Reduction and Salt Formation

| Reagent | Molar Eq. | Purpose |

| 4-(Benzyloxy)-2-methyl-1-nitrobenzene | 1.0 | Starting Material |

| Stannous Chloride Dihydrate (SnCl₂·2H₂O) | 4.0 | Reducing Agent |

| Concentrated Hydrochloric Acid (HCl) | Catalytic | Proton Source |

| Ethanol (EtOH) | - | Solvent |

Quality Control and Characterization

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:

-

Thin-Layer Chromatography (TLC): For monitoring reaction progress.

-

Melting Point: To assess the purity of the final product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight.

Safety Considerations

-

Benzyl bromide is a lachrymator and should be handled in a well-ventilated fume hood.

-

Concentrated hydrochloric acid is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Stannous chloride is an irritant.[2]

-

Standard laboratory safety practices should be followed throughout the synthesis.

Conclusion

The described two-step synthesis of this compound from 2-methyl-4-nitrophenol offers a reliable and efficient pathway for obtaining this important chemical intermediate. The strategic use of a benzyl protecting group, followed by a chemoselective nitro reduction with stannous chloride, ensures high yields and purity. The direct precipitation of the hydrochloride salt simplifies the purification process, making this a practical and scalable method for research and development laboratories.

References

Navigating the Synthesis Landscape: A Technical Guide to 4-(Benzyloxy)-3-methylaniline hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides an in-depth technical guide on the material properties and safe handling of 4-(Benzyloxy)-3-methylaniline hydrochloride (CAS No. 1150114-24-1), a key building block in modern synthetic chemistry and drug discovery. The following information synthesizes available data with established best practices for laboratory safety when handling potent chemical irritants and sensitizers.

Core Compound Identity and Rationale for Use

This compound is a substituted aniline derivative. The presence of the benzyloxy group offers a versatile protecting group for the phenolic hydroxyl, which can be readily removed under various conditions, making it a valuable intermediate in multi-step syntheses. The aniline functional group is a cornerstone of medicinal chemistry, serving as a precursor for a vast array of bioactive molecules. The hydrochloride salt form generally improves the compound's stability and handling characteristics compared to the free base.

Chemical Structure and Properties

The molecular identity of this compound is crucial for understanding its reactivity and potential hazards.

Discovery of 4-(Benzyloxy)-3-methylaniline hydrochloride

An In-depth Technical Guide to the Synthesis and Application of 4-(Benzyloxy)-3-methylaniline Hydrochloride

Executive Summary

This compound is a key chemical intermediate increasingly recognized for its utility in modern drug discovery and organic synthesis. As a substituted aniline, it serves as a versatile molecular scaffold, enabling the construction of complex, biologically active compounds. This guide provides a comprehensive overview of its physicochemical properties, a detailed, three-step synthetic pathway from commercially available starting materials, and robust protocols for its characterization. Furthermore, it explores the compound's primary application as a core building block, particularly in the development of targeted protein degraders, and outlines essential safety and handling procedures for laboratory use. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a practical and scientifically grounded resource on this valuable compound.

Introduction: The Strategic Value of Substituted Anilines

Aniline and its derivatives are foundational pillars in the architecture of pharmaceuticals and agrochemicals. Their prevalence is due to their synthetic versatility and their ability to be incorporated into a vast array of heterocyclic and complex molecular structures that exhibit significant biological activity.[1] Within this class, this compound emerges as a particularly valuable building block. The benzyloxy group serves as a stable protecting group for the phenolic hydroxyl, which can be deprotected in later synthetic stages if required. The methyl and amino functionalities provide orthogonal points for chemical modification, allowing for the systematic exploration of chemical space.

Notably, this compound is classified as a "Protein Degrader Building Block," highlighting its relevance in cutting-edge therapeutic modalities like Proteolysis-Targeting Chimeras (PROTACs).[2] PROTACs and similar technologies require modular building blocks to construct bifunctional molecules that can recruit specific proteins for degradation, and intermediates like this compound are ideally suited for this purpose.

Physicochemical and Handling Properties

A clear understanding of the compound's properties is essential for its effective use and safe handling in a laboratory setting.

| Property | Value | Reference |

| CAS Number | 1150114-24-1 | [2][3] |

| Molecular Formula | C₁₄H₁₆ClNO | [2][3] |

| Molecular Weight | 249.74 g/mol | [3] |

| Typical Purity | ≥ 98% | [2] |

| Physical Form | Solid, powder | |

| Hazard Classification | Irritant | [3] |

| Storage Conditions | Store at room temperature in a dry, well-ventilated place. | [2][4][5] |

Synthesis and Mechanistic Rationale

The synthesis of this compound can be efficiently achieved via a robust three-step sequence starting from 3-methyl-4-nitrophenol. This pathway is adapted from established methods for analogous anilines.[6][7] The overall strategy involves protection of the hydroxyl group, reduction of the nitro group, and subsequent conversion to the stable hydrochloride salt.

Caption: Synthetic pathway for this compound.

Step 1: O-Benzylation of 3-Methyl-4-nitrophenol

The synthesis commences with a Williamson ether synthesis. The phenolic proton of 3-methyl-4-nitrophenol is acidic and is readily deprotonated by a mild base, such as potassium carbonate (K₂CO₃), to form a phenoxide anion. This nucleophilic phenoxide then attacks the electrophilic benzylic carbon of benzyl bromide in an Sₙ2 reaction, displacing the bromide and forming the benzyl ether. Acetone is a common solvent for this reaction due to its polarity and appropriate boiling point.

Step 2: Reduction of the Nitro Group

The aromatic nitro group is a versatile precursor to an amine. While several methods exist, reduction using stannous chloride (SnCl₂·2H₂O) in a protic solvent like ethanol is a reliable and high-yielding laboratory-scale method that avoids the need for high-pressure hydrogenation equipment.[7] The mechanism involves the transfer of electrons from Sn(II) to the nitro group, with protons supplied by the solvent, ultimately leading to the formation of the aniline. This method is well-tolerated by the benzyl ether functionality.

Step 3: Formation of the Hydrochloride Salt

The synthesized 4-(benzyloxy)-3-methylaniline is an oily or low-melting solid that can be prone to air oxidation. Converting it to its hydrochloride salt provides several advantages:

-

Enhanced Stability: The salt is generally more crystalline and less susceptible to degradation.

-

Improved Handling: Crystalline solids are easier to weigh and handle than oils.

-

Purification: Precipitation of the salt from a non-polar solvent is an effective purification step.

This is achieved by dissolving the free base in a suitable solvent and adding a solution of hydrogen chloride. The resulting ammonium salt precipitates and can be isolated by filtration.[6]

Detailed Experimental Protocols

The following protocols provide a step-by-step methodology for the synthesis and purification of the title compound.

Caption: General experimental workflow for synthesis and analysis.

Protocol 4.1: Synthesis of 4-(Benzyloxy)-3-methylnitrobenzene (Intermediate 1)

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-methyl-4-nitrophenol (1.0 eq), potassium carbonate (2.5 eq), and acetone (10 mL per gram of nitrophenol).

-

Stir the suspension vigorously and add benzyl bromide (1.1 eq) dropwise.

-

Heat the mixture to reflux (approx. 56°C) and maintain for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain a crude solid.

-

Recrystallize the solid from ethanol/water to yield pure 4-(benzyloxy)-3-methylnitrobenzene.

Protocol 4.2: Synthesis of 4-(Benzyloxy)-3-methylaniline (Intermediate 2)

-

In a round-bottom flask, dissolve 4-(benzyloxy)-3-methylnitrobenzene (1.0 eq) in ethanol (15 mL per gram).

-

Add stannous chloride dihydrate (SnCl₂·2H₂O) (4.0 eq) portion-wise. The reaction is exothermic.

-

Heat the mixture to reflux (approx. 78°C) and maintain for 2-3 hours until TLC analysis shows complete consumption of the starting material.

-

Cool the mixture and carefully pour it into a beaker of ice.

-

Basify the aqueous solution by slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~8-9.

-

Extract the product into ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the free base aniline.

Protocol 4.3: Preparation of this compound (Final Product)

-

Dissolve the crude 4-(benzyloxy)-3-methylaniline from the previous step in diethyl ether (10 mL per gram).

-

To this solution, add a 2 M solution of HCl in diethyl ether dropwise with stirring.

-

A precipitate will form immediately. Continue adding the HCl solution until no further precipitation is observed.

-

Stir the resulting suspension for 30 minutes at room temperature.

-

Collect the solid product by vacuum filtration, wash the filter cake with cold diethyl ether, and dry under vacuum to afford this compound as a stable solid.

Characterization and Quality Control

Confirmation of the structure and purity of the final product is critical. The following analytical methods are standard for this purpose.

| Analysis Technique | Expected Result |

| ¹H NMR | Signals corresponding to aromatic protons (benzylic and aniline rings), a singlet for the benzylic -CH₂- group (~5.1 ppm), a singlet for the methyl group (~2.2 ppm), and a broad singlet for the -NH₃⁺ protons. |

| ¹³C NMR | Resonances for all 14 unique carbon atoms, including the benzylic -CH₂- carbon and the two aromatic rings. |

| Mass Spectrometry (ESI+) | Detection of the molecular ion for the free base [M+H]⁺ at m/z corresponding to C₁₄H₁₅NO. |

| HPLC | A single major peak indicating a purity of ≥98%. |

| Melting Point | A sharp melting point range, characteristic of a pure crystalline solid. |

Applications in Drug Discovery

The primary value of this compound lies in its role as a versatile synthetic intermediate.[8]

-

Scaffold for Library Synthesis: The aniline functionality is a common handle for a variety of coupling reactions (e.g., amide bond formation, Buchwald-Hartwig amination, reductive amination) to build diverse libraries of novel compounds for biological screening.[9]

-

Protein Degradation Technologies: As a designated "Protein Degrader Building Block," this molecule is pre-validated for its utility in synthesizing PROTACs and other molecular glues.[2] It can be incorporated into the linker component or as part of the ligand that binds to the target protein or the E3 ligase.

-

Bioisosteric Replacement: The aniline core can serve as a bioisostere for other chemical groups in known pharmacophores, allowing for the fine-tuning of a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[10]

Safety and Handling

Proper handling is essential to ensure laboratory safety. The following guidelines are based on data for analogous compounds.[3][4][11]

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Engineering Controls: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[4]

-

Handling: Avoid dust formation and accumulation.[12] Keep away from incompatible materials such as strong oxidizing agents.[4][11] Wash hands thoroughly after handling.

-

First Aid:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes.

-

Skin Contact: Wash off with soap and plenty of water.

-

Inhalation: Move the person into fresh air.

-

Ingestion: Rinse mouth with water. Do not induce vomiting.

-

In all cases of exposure, seek medical attention if symptoms persist.[5][11]

-

Conclusion

This compound is a high-value, versatile building block for chemical and pharmaceutical research. Its straightforward and scalable three-step synthesis, coupled with its strategic functional group placement, makes it an indispensable tool for medicinal chemists. Its demonstrated utility in the rapidly advancing field of targeted protein degradation underscores its importance and ensures its continued application in the discovery of next-generation therapeutics. The protocols and data presented in this guide offer a comprehensive foundation for the synthesis, characterization, and safe implementation of this compound in research and development workflows.

References

- 1. researchgate.net [researchgate.net]

- 2. calpaclab.com [calpaclab.com]

- 3. matrixscientific.com [matrixscientific.com]

- 4. carlroth.com [carlroth.com]

- 5. carlroth.com [carlroth.com]

- 6. CN102001955A - Method for synthesizing 4-benzyloxy aniline hydrochloride - Google Patents [patents.google.com]

- 7. quod.lib.umich.edu [quod.lib.umich.edu]

- 8. goldbio.com [goldbio.com]

- 9. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. news.umich.edu [news.umich.edu]

- 11. fishersci.ie [fishersci.ie]

- 12. afgsci.com [afgsci.com]

An In-Depth Technical Guide to 4-(Benzyloxy)-3-methylaniline Hydrochloride and its Derivatives: Synthesis, Characterization, and Therapeutic Potential

This guide provides a comprehensive technical overview of 4-(Benzyloxy)-3-methylaniline hydrochloride, a versatile chemical scaffold, and its derivatives. Tailored for researchers, scientists, and professionals in drug development, this document delves into the synthesis, characterization, and burgeoning therapeutic applications of this compound class, grounding all claims in established scientific literature.

Introduction: The Versatility of the Benzyloxyaniline Scaffold

The substituted aniline framework is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. The introduction of a benzyloxy group offers a strategic modification, enhancing lipophilicity and providing a handle for further functionalization. Specifically, the 4-(benzyloxy)-3-methylaniline core has emerged as a promising starting point for the development of novel modulators of critical biological targets. This guide will explore the synthesis of the hydrochloride salt, a common strategy to improve solubility and handling of amine-containing compounds, and discuss the derivatization approaches that have led to the discovery of potent bioactive molecules.

PART 1: Synthesis and Characterization

A robust and reproducible synthetic route is paramount for the exploration of any chemical scaffold. This section details a validated, multi-step synthesis of this compound, commencing from commercially available starting materials.

Synthetic Pathway: A Step-by-Step Protocol

The synthesis of this compound can be efficiently achieved through a three-step sequence: O-benzylation of a substituted nitrophenol, reduction of the nitro group, and subsequent formation of the hydrochloride salt.

Diagram of the Synthetic Workflow:

Caption: Synthetic route to this compound.

Experimental Protocol:

Step 1: Synthesis of 4-(Benzyloxy)-3-methylnitrobenzene

-

Rationale: The Williamson ether synthesis is a reliable method for forming the benzyloxy ether linkage. Potassium carbonate serves as a mild base to deprotonate the phenolic hydroxyl group, and acetone is an appropriate solvent for this SN2 reaction.

-

Procedure:

-

To a solution of 2-methyl-4-nitrophenol (1.0 eq) in acetone, add potassium carbonate (2.0 eq).

-

To this suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from ethanol to afford 4-(benzyloxy)-3-methylnitrobenzene as a solid.

-

Step 2: Synthesis of 4-(Benzyloxy)-3-methylaniline

-

Rationale: The reduction of the aromatic nitro group to an amine is a critical step. While several methods exist, reduction with tin(II) chloride dihydrate in ethanol is effective and generally provides clean products. An alternative, more traditional method involves the use of iron powder in the presence of an acid (Bechamp reduction)[1].

-

Procedure (Using SnCl₂·2H₂O):

-

Dissolve 4-(benzyloxy)-3-methylnitrobenzene (1.0 eq) in ethanol.

-

Add tin(II) chloride dihydrate (4.0-5.0 eq) portion-wise to the solution.

-

Heat the mixture to reflux and stir for 3-4 hours, or until TLC indicates complete consumption of the starting material.

-

Cool the reaction mixture and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-(benzyloxy)-3-methylaniline.

-

Step 3: Preparation of this compound

-

Rationale: The formation of a hydrochloride salt enhances the stability and water solubility of the aniline derivative, which is often advantageous for biological testing and formulation. This is a straightforward acid-base reaction[2][3][4][5].

-

Procedure:

-

Dissolve the crude 4-(benzyloxy)-3-methylaniline in a minimal amount of diethyl ether or methanol.

-

Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2 M) or concentrated hydrochloric acid dropwise with stirring.

-

A precipitate will form. Continue the addition of HCl until no further precipitation is observed.

-

Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a stable, crystalline solid.

-

Spectroscopic Characterization

Accurate characterization of the synthesized compound and its intermediates is essential for validating its structure and purity. Below are the expected spectroscopic features based on analogous compounds.

Table 1: Predicted Spectroscopic Data

| Technique | Intermediate: 4-(Benzyloxy)-3-methylnitrobenzene | Final Product: 4-(Benzyloxy)-3-methylaniline |

| ¹H NMR | δ ~2.3 (s, 3H, -CH₃), 5.2 (s, 2H, -OCH₂Ph), 7.0-7.5 (m, 5H, Ar-H of benzyl), 7.8-8.1 (m, 3H, Ar-H) | δ ~2.2 (s, 3H, -CH₃), 3.5-4.0 (br s, 2H, -NH₂), 5.0 (s, 2H, -OCH₂Ph), 6.5-7.5 (m, 8H, Ar-H) |

| ¹³C NMR | δ ~16 (Ar-CH₃), 71 (-OCH₂Ph), 110-140 (Ar-C), 150-160 (C-O, C-NO₂) | δ ~16 (Ar-CH₃), 71 (-OCH₂Ph), 115-150 (Ar-C) |

| FTIR (cm⁻¹) | ~3100-3000 (Ar C-H), ~2950 (Aliphatic C-H), ~1520 & 1340 (NO₂ stretch), ~1250 (Ar-O-C stretch) | ~3400-3200 (N-H stretch), ~3100-3000 (Ar C-H), ~2950 (Aliphatic C-H), ~1240 (Ar-O-C stretch) |

| Mass Spec. | Expected M+ peak. Fragmentation will likely show loss of the benzyl group (m/z 91, tropylium ion)[6]. | Expected M+ peak. Fragmentation will also likely show a prominent tropylium ion peak (m/z 91)[6]. |

PART 2: Derivatives and Their Therapeutic Potential

The 4-(benzyloxy)-3-methylaniline scaffold serves as a versatile platform for the synthesis of a diverse range of derivatives with significant therapeutic potential. This section explores some of the key biological activities that have been attributed to this class of compounds.

Potassium Channel Activators

Substituted benzanilides derived from benzyloxyanilines have been investigated as potent activators of large-conductance calcium-activated potassium (BK) channels.[7] These channels play a crucial role in regulating vascular smooth muscle tone.

Mechanism of Action: BK Channel Activation

Caption: Allosteric activation of BK channels by benzyloxyaniline derivatives leading to vasodilation.

The activation of BK channels leads to an efflux of potassium ions from the cell, causing hyperpolarization of the cell membrane.[7][8][9] This hyperpolarization, in turn, leads to the closure of voltage-gated calcium channels, reducing intracellular calcium concentration and resulting in smooth muscle relaxation and vasodilation.[7][10] Benzyloxyaniline derivatives can act as allosteric modulators, enhancing the channel's sensitivity to calcium and voltage, thereby promoting its open state.[8]

Antimycobacterial Agents

Derivatives of benzyloxyanilines, particularly those incorporated into quinoline scaffolds, have demonstrated promising activity against Mycobacterium tuberculosis.[8]

Mechanism of Action: Inhibition of KatG

Some quinoline derivatives are believed to exert their antimycobacterial effects by inhibiting the catalase-peroxidase enzyme (KatG) of M. tuberculosis.[11][12] KatG is crucial for the bacterium's defense against oxidative stress. Inhibition of this enzyme renders the bacterium more susceptible to damage from reactive oxygen species.

LpxC Inhibitors for Gram-Negative Bacteria

The enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) is a key enzyme in the biosynthesis of lipopolysaccharide (LPS), an essential component of the outer membrane of Gram-negative bacteria.[13][14][15][16][17] The benzyloxyaniline scaffold has been incorporated into molecules designed to inhibit LpxC.

Mechanism of Action: LpxC Inhibition

Caption: Inhibition of LpxC by benzyloxyaniline derivatives disrupts LPS synthesis, leading to bacterial cell death.

By inhibiting LpxC, these derivatives block the production of LPS, leading to a loss of outer membrane integrity and ultimately, bacterial cell death.[13][15][16] This mechanism is specific to Gram-negative bacteria, making LpxC an attractive target for the development of new antibiotics.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of compounds with a wide range of potential therapeutic applications. The synthetic accessibility of this scaffold, coupled with the diverse biological activities of its derivatives, makes it an attractive starting point for drug discovery programs. Future research should focus on optimizing the potency and selectivity of these compounds for their respective targets, as well as exploring their pharmacokinetic and pharmacodynamic properties in preclinical models. The insights provided in this guide aim to facilitate these endeavors and accelerate the translation of these promising molecules into novel therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. m.youtube.com [m.youtube.com]

- 3. physicsforums.com [physicsforums.com]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Frontiers | BK Channel Gating Mechanisms: Progresses Toward a Better Understanding of Variants Linked Neurological Diseases [frontiersin.org]

- 8. pnas.org [pnas.org]

- 9. The Large-Conductance, Calcium-Activated Potassium Channel: A Big Key Regulator of Cell Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Large-Conductance Calcium-Activated Potassium Channels Facilitate Transmitter Release in Salamander Rod Synapse - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Quinoline derivatives as potential anti-tubercular agents: Synthesis, molecular docking and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. Recent advances in small molecule LpxC inhibitors against gram-negative bacteria (2014–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.asm.org [journals.asm.org]

- 16. Mechanism and Inhibition of LpxC: an essential zinc-dependent deacetylase of bacterial lipid A synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Research progress of LpxC inhibitor on Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking New Therapeutic Frontiers: A Technical Guide to the Research Potential of 4-(Benzyloxy)-3-methylaniline Hydrochloride

Introduction: The Strategic Value of a Versatile Scaffold

In the landscape of modern drug discovery and medicinal chemistry, the identification and exploitation of versatile chemical scaffolds are paramount to the development of novel therapeutics. 4-(Benzyloxy)-3-methylaniline hydrochloride (CAS: 1150114-24-1) emerges as a compound of significant interest, offering a unique combination of structural features that position it as a valuable starting material for the synthesis of a diverse array of biologically active molecules.[1][2] This technical guide provides an in-depth exploration of the potential research avenues for this compound, grounded in established chemical principles and analogous applications of related structures. We will delve into its synthetic utility, potential pharmacological applications, and provide detailed, actionable experimental protocols for researchers, scientists, and drug development professionals.

The core structure of this compound, featuring a protected phenol, a reactive aniline, and a methyl group, presents a trifecta of opportunities for chemical modification. The benzyloxy group offers a stable protecting group for the phenolic hydroxyl, which can be strategically deprotected to introduce further functionality. The aniline moiety is a classical nucleophile, readily participating in a wide range of C-N bond-forming reactions, crucial for building complex molecular architectures.[3] The methyl group, while seemingly simple, can influence the steric and electronic properties of the aromatic ring, potentially modulating biological activity and metabolic stability.

This guide will illuminate three primary areas of research for this compound: its application as a key building block in the synthesis of kinase inhibitors for oncology, its potential in the development of novel anti-inflammatory and analgesic agents, and its utility in the construction of innovative heterocyclic scaffolds with broad therapeutic possibilities.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective application in research and development.

| Property | Value | Source |

| CAS Number | 1150114-24-1 | [1][2] |

| Molecular Formula | C14H16ClNO | [1][2] |

| Molecular Weight | 249.74 g/mol | [1] |

| Appearance | Off-white to pink or yellow crystalline powder | N/A |

| Purity | Typically ≥98% | [2] |

I. A Pivotal Intermediate in the Synthesis of Kinase Inhibitors

The anilino-quinazoline and anilino-quinoline cores are privileged scaffolds in the design of potent and selective kinase inhibitors, a cornerstone of modern cancer therapy.[4][5][6] this compound serves as an ideal precursor for the aniline fragment of these inhibitors, with the benzyloxy and methyl groups offering opportunities for fine-tuning target engagement and pharmacokinetic properties.

Scientific Rationale

The aniline nitrogen of 4-(Benzyloxy)-3-methylaniline can act as a nucleophile to displace a leaving group (typically a chlorine) at the 4-position of a quinazoline or quinoline ring system. This reaction, a nucleophilic aromatic substitution (SNAr), is a fundamental transformation in the synthesis of this class of inhibitors.[7] The benzyloxy group can be retained to explore interactions within the ATP-binding pocket of the target kinase or can be deprotected to the corresponding phenol, providing a handle for further derivatization to enhance potency or solubility. The methyl group's steric bulk can influence the conformation of the molecule, potentially leading to improved selectivity for the target kinase.

Experimental Workflow: Synthesis of a Hypothetical Anilino-Quinazoline Kinase Inhibitor

This workflow outlines the general steps for the synthesis of a 4-(anilino)quinazoline derivative from this compound.

Caption: Synthetic workflow for an anilino-quinazoline kinase inhibitor.

Detailed Protocol: Synthesis of N-(4-(benzyloxy)-3-methylphenyl)quinazolin-4-amine

Step 1: Preparation of the Free Base (4-(Benzyloxy)-3-methylaniline)

-

Dissolve this compound (1.0 eq) in a mixture of dichloromethane (DCM) and water (1:1).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with vigorous stirring until the aqueous layer is basic (pH ~8-9).

-

Separate the organic layer and extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the free base as an oil or low-melting solid.

Causality: The hydrochloride salt is converted to the free aniline to ensure the nitrogen is nucleophilic for the subsequent SNAr reaction.[3]

Step 2: Nucleophilic Aromatic Substitution (SNAr)

-

To a solution of 4-(benzyloxy)-3-methylaniline (1.0 eq) in isopropanol, add 4-chloroquinazoline (1.0 eq).

-

Add a catalytic amount of hydrochloric acid (a few drops).

-

Heat the reaction mixture to reflux (approximately 82 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

-

Collect the solid by filtration, wash with cold isopropanol, and dry under vacuum.

Causality: The SNAr reaction forms the critical C-N bond between the aniline and the quinazoline core. The acidic catalyst protonates the quinazoline ring, activating it towards nucleophilic attack.

Step 3 (Optional): Deprotection of the Benzyloxy Group

-

Dissolve the product from Step 2 in ethanol or methanol.

-

Add a catalytic amount of Palladium on carbon (10% Pd/C).

-

Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

-

Stir the reaction at room temperature until TLC indicates the complete consumption of the starting material.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected product.

Causality: Hydrogenolysis is a standard method for cleaving a benzyl ether to reveal the free phenol, which can be a key pharmacophore for hydrogen bonding interactions with the target protein.

II. Exploration of Anti-inflammatory and Analgesic Potential

Substituted anilines are present in a number of non-steroidal anti-inflammatory drugs (NSAIDs) and other analgesic agents. The structural motifs within this compound suggest its potential as a scaffold for the development of novel compounds with anti-inflammatory and analgesic properties.

Scientific Rationale

The aniline moiety can be acylated or incorporated into heterocyclic systems known to possess anti-inflammatory or analgesic activity. For instance, reaction with derivatives of salicylic acid could yield salicylanilide-based compounds, a class of molecules with documented biological activities.[8] Furthermore, the overall lipophilicity and electronic properties imparted by the benzyloxy and methyl groups can be systematically varied to optimize activity and reduce potential toxicity.

Experimental Workflow: Synthesis and Screening of Potential Anti-inflammatory Agents

Caption: Workflow for the development of anti-inflammatory agents.

Proposed Protocol: Synthesis of a Salicylanilide Derivative

-

Prepare the free base of 4-(benzyloxy)-3-methylaniline as described previously.

-

In a separate flask, dissolve acetylsalicylic acid (aspirin) (1.0 eq) in thionyl chloride (SOCl₂) and gently reflux for 30 minutes to form the acid chloride. Remove the excess SOCl₂ under reduced pressure.

-

Dissolve the resulting acetylsalicyloyl chloride in dry DCM and cool to 0 °C.

-

Slowly add a solution of 4-(benzyloxy)-3-methylaniline (1.0 eq) and triethylamine (1.1 eq) in DCM.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over Na₂SO₄ and concentrate. Purify the crude product by column chromatography on silica gel.

Causality: This Schotten-Baumann-type reaction couples the aniline with the activated carboxylic acid to form an amide bond, a common linkage in many pharmaceutical agents.

III. A Gateway to Novel Heterocyclic Scaffolds

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals due to their diverse chemical properties and ability to engage with biological targets.[9] this compound is a versatile starting material for the construction of various heterocyclic systems, such as benzimidazoles, quinoxalines, and benzothiazoles.

Scientific Rationale

The aniline group, often in conjunction with a vicinal functional group that can be introduced onto the aromatic ring, can participate in condensation reactions to form five- or six-membered heterocyclic rings. For example, reaction with a dicarbonyl compound can lead to the formation of a quinoxaline ring.[10] The substituents on the aniline ring can be strategically chosen to influence the properties and biological activity of the resulting heterocyclic system.

Experimental Workflow: General Synthesis of Benzimidazole Derivatives

Caption: General workflow for the synthesis of benzimidazole derivatives.

Proposed Protocol: Synthesis of a 2-Substituted-5-(benzyloxy)-6-methyl-1H-benzo[d]imidazole

Step 1: Nitration of 4-(Benzyloxy)-3-methylaniline

-

Caution: Nitration reactions are highly exothermic and require careful temperature control.

-

Protect the aniline group of 4-(benzyloxy)-3-methylaniline, for example, by acetylation with acetic anhydride.

-

Dissolve the protected aniline in concentrated sulfuric acid at 0 °C.

-

Slowly add a mixture of concentrated nitric acid and sulfuric acid dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, stir the reaction at 0 °C for a specified time, monitoring by TLC.

-

Carefully pour the reaction mixture onto crushed ice and collect the precipitated nitro product by filtration.

-

Deprotect the aniline group (e.g., by acid or base hydrolysis).

Step 2: Reduction of the Nitro Group

-

Dissolve the nitro-aniline derivative in ethanol or acetic acid.

-

Add a reducing agent such as tin(II) chloride (SnCl₂) and concentrated HCl, or perform catalytic hydrogenation (H₂, Pd/C).

-

Heat the reaction if necessary and monitor by TLC.

-

Upon completion, neutralize the reaction mixture and extract the diamine product.

Step 3: Cyclocondensation

-

Dissolve the resulting diamine in a suitable solvent like ethanol or acetic acid.

-

Add an aldehyde or a carboxylic acid (or its derivative) (1.0 eq).

-

Heat the reaction mixture to reflux. For carboxylic acids, a condensing agent like polyphosphoric acid (PPA) may be required.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction, neutralize, and extract the benzimidazole product.

Causality: This multi-step sequence first introduces a second nitrogen functionality onto the aromatic ring, which then undergoes an intramolecular condensation with an electrophilic carbon from the aldehyde or carboxylic acid to form the stable benzimidazole ring system.

Conclusion and Future Directions

This compound represents a largely untapped resource with significant potential for the discovery of new therapeutic agents. Its strategic combination of a protected phenol, a reactive aniline, and a modulating methyl group makes it an attractive starting point for the synthesis of kinase inhibitors, anti-inflammatory and analgesic compounds, and novel heterocyclic scaffolds. The protocols and workflows detailed in this guide provide a solid foundation for researchers to embark on the exploration of this promising chemical entity. Future research should focus on the systematic exploration of the chemical space accessible from this scaffold, coupled with robust biological screening to identify and optimize lead compounds for a variety of disease targets.

References

- 1. matrixscientific.com [matrixscientific.com]

- 2. calpaclab.com [calpaclab.com]

- 3. prepchem.com [prepchem.com]

- 4. Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of quinazolines as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. ijaem.net [ijaem.net]

- 10. mdpi.com [mdpi.com]

Methodological & Application

Synthesis of 4-(Benzyloxy)-3-methylaniline Hydrochloride: A Detailed Protocol for Pharmaceutical Research and Development

Abstract

This comprehensive application note provides a detailed, step-by-step protocol for the synthesis of 4-(Benzyloxy)-3-methylaniline hydrochloride, a key intermediate in the development of various pharmaceutical agents. The synthesis is presented as a robust three-step process commencing from the readily available starting material, 2-methyl-4-nitrophenol. The methodology encompasses a Williamson ether synthesis for the introduction of the benzyl protective group, followed by the reduction of the nitro functionality, and culminating in the formation of the hydrochloride salt. This guide is intended for researchers, chemists, and professionals in the field of drug development, offering in-depth procedural details, explanations for experimental choices, and critical safety information to ensure reliable and safe execution.

Introduction

Substituted anilines are fundamental building blocks in modern medicinal chemistry, forming the core structure of a vast array of therapeutic agents. Among these, 4-(Benzyloxy)-3-methylaniline and its hydrochloride salt are of particular interest due to their utility as precursors in the synthesis of complex heterocyclic systems and other pharmacologically active molecules. The strategic placement of the benzyloxy, methyl, and amino groups on the aniline ring provides a versatile scaffold for further chemical modifications.